molecular formula C19H24O3 B119696 16-Formylestradiol CAS No. 150585-08-3

16-Formylestradiol

Cat. No. B119696
M. Wt: 300.4 g/mol
InChI Key: GQRLRYVNRMCWPQ-IEQBIMPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Formylestradiol (16-FE) is a synthetic estrogenic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism Of Action

16-Formylestradiol exerts its effects through binding to estrogen receptors (ERs), particularly ERα and ERβ. It has been shown to have a higher binding affinity for ERβ than ERα. Once bound to ERs, 16-Formylestradiol can regulate gene expression, leading to its various physiological effects.

Biochemical And Physiological Effects

16-Formylestradiol has been shown to have various biochemical and physiological effects, including the regulation of gene expression, inhibition of cancer cell growth, reduction of inflammation, and neuroprotection. It has also been shown to regulate glucose metabolism and lipid metabolism.

Advantages And Limitations For Lab Experiments

One advantage of using 16-Formylestradiol in lab experiments is its high binding affinity for ERβ, which makes it a useful tool for studying the effects of ERβ activation. However, one limitation is its potential toxicity, which may limit its use in certain experiments.

Future Directions

For 16-Formylestradiol research include further exploration of its potential therapeutic applications, including its effects on metabolic disorders, neurological disorders, and cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

16-Formylestradiol can be synthesized using various methods, including the Wessely-Moser rearrangement, the Pfitzinger reaction, and the Wittig reaction. The Wessely-Moser rearrangement involves the rearrangement of a 17-ketone group to a 16-formyl group using zinc and acetic acid. The Pfitzinger reaction involves the reaction of estrone with formic acid and acetic anhydride. The Wittig reaction involves the reaction of estrone with a phosphonium ylide to form the desired 16-formyl compound.

Scientific Research Applications

16-Formylestradiol has been used in scientific research to study its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have shown that 16-Formylestradiol can inhibit the growth of breast cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 16-Formylestradiol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

150585-08-3

Product Name

16-Formylestradiol

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carbaldehyde

InChI

InChI=1S/C19H24O3/c1-19-7-6-15-14-5-3-13(21)8-11(14)2-4-16(15)17(19)9-12(10-20)18(19)22/h3,5,8,10,12,15-18,21-22H,2,4,6-7,9H2,1H3/t12-,15-,16-,17+,18+,19+/m1/s1

InChI Key

GQRLRYVNRMCWPQ-IEQBIMPXSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)C=O)CCC4=C3C=CC(=C4)O

SMILES

CC12CCC3C(C1CC(C2O)C=O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CC(C2O)C=O)CCC4=C3C=CC(=C4)O

synonyms

16-formylestradiol

Origin of Product

United States

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